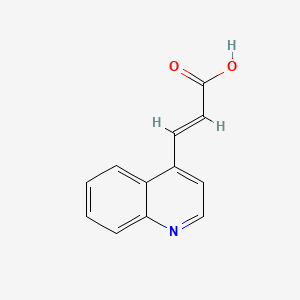

3-(Quinolin-4-yl)prop-2-enoic acid

Description

3-(Quinolin-4-yl)prop-2-enoic acid is a quinoline derivative featuring a propenoic acid moiety conjugated to the quinoline ring at the 4-position. The compound combines the aromatic, electron-deficient quinoline scaffold with a carboxylic acid functional group, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π–π stacking) that influence its physicochemical and biological properties .

Properties

IUPAC Name |

(E)-3-quinolin-4-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCNAOKZXWMIJA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)prop-2-enoic acid typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones. One common method includes the use of triethylphosphonoacetate treated with methyl magnesium bromide at room temperature . This reaction yields the desired product through a series of steps involving the formation of intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the compound into different derivatives with altered properties.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline carboxylic acids, while reduction could produce quinoline alcohols or amines .

Scientific Research Applications

3-(Quinolin-4-yl)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Quinolin-4-yl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction processes, affecting cellular functions and responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Quinolin-4-yl)prop-2-enoic acid with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs

Physicochemical Properties

- The propenoic acid group in the target compound enhances aqueous solubility at physiological pH (via deprotonation) relative to neutral esters (e.g., YS-1) or lipophilic chalcones (e.g., ) .

- Quinoxaline derivatives (e.g., ) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the heterocycle, which may alter π–π interactions and redox behavior compared to quinoline analogs .

- 3-(Oxan-4-yl)prop-2-enoic acid () lacks aromaticity in the tetrahydropyran ring, reducing opportunities for π–π stacking but improving metabolic stability .

Biological Activity

3-(Quinolin-4-yl)prop-2-enoic acid, also known as 3-(4-quinolyl)acrylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H9N

- Molecular Weight : 169.19 g/mol

Its structure features a quinoline moiety linked to an acrylic acid, which is believed to contribute to its biological properties.

3-(Quinolin-4-yl)prop-2-enoic acid exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression. For instance, it acts as a nonselective inhibitor of HIV integrase, impacting both the 3′-processing and strand transfer functions crucial for viral replication .

- Histone Deacetylase Inhibition : Recent studies indicate that derivatives of this compound can inhibit histone deacetylases (HDACs), leading to altered transcriptional activities associated with cancer development .

- Antioxidant Activity : It has been suggested that the quinoline structure may confer antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Multiple studies have investigated the anticancer potential of 3-(Quinolin-4-yl)prop-2-enoic acid and its derivatives:

- Colon Cancer : A study highlighted that derivatives of this compound exhibited significant cytotoxic effects against colon cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative activity .

- Mechanistic Insights : The anticancer effects are attributed to the inhibition of HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis .

Antiviral Activity

Research has also pointed towards antiviral properties, particularly against HIV:

- Inhibition of Integrase : The compound demonstrated inhibitory effects on HIV integrase with recorded IC50 values as low as 0.012 µM for strand transfer inhibition, suggesting potential as a therapeutic agent in HIV treatment .

Data Summary

| Activity | Target/Pathway | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | Colon Cancer Cell Lines | Low μM | |

| HIV Integrase Inhibition | Strand Transfer | 0.012 µM | |

| Histone Deacetylase Inhibition | Various Cancer Types | Not specified |

Case Studies

- Study on Colon Cancer : A set of experiments evaluated the efficacy of various derivatives of 3-(Quinolin-4-yl)prop-2-enoic acid against colon cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through HDAC inhibition .

- HIV Research : In vitro studies demonstrated that specific derivatives could effectively inhibit HIV integrase activity, providing a basis for further development as potential antiretroviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.